Sodium thiosulfate

otoprotection cisplatin chemotherapy pediatric oncology

Sourcing a versatile, high-purity reducing agent with cross-regulatory acceptance for analytical, hydrometallurgical, and clinical workflows presents supply-chain complexity. Sodium thiosulfate (Na₂S₂O₃), supplied as anhydrous or pentahydrate, resolves this with an established safety profile distinct from cyanide-based lixiviants or methemoglobin-inducing nitrite antidotes. • ≥99% assay (iodometric titration) ensures reproducibility in redox titrations, iodometric standardization, and QA/QC protocols. • Non-hazardous for ambient transport; TSCA-listed and REACH-exempt simplifies global logistics. • Bulk packaging from 250 g to 25 kg supports R&D, pilot-scale, and industrial procurement.

Molecular Formula H2NaO3S2
Molecular Weight 137.14 g/mol
CAS No. 7772-98-7
Cat. No. B1681904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium thiosulfate
CAS7772-98-7
Synonymspentahydrate of sodium thiosulfate
sodium thiosulfate
sodium thiosulfate (USAN)
sodium thiosulfate anhydrous
sodium thiosulfate pentahydrate
thiosulfuric acid, disodium salt
Molecular FormulaH2NaO3S2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESOS(=O)(=S)O.[Na]
InChIInChI=1S/Na.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyDHFRYQXXLLBRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN ALCOHOL
50 G SOL IN 100 CC WATER;  231 G @ 100 °C
Solubility in water, g/100ml at 20 °C: 20.9
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sodium Thiosulfate (CAS 7772-98-7): Procurement-Ready Baseline Profile for Scientific and Industrial Applications


Sodium thiosulfate (Na₂S₂O₃), an inorganic sulfur-donating salt typically supplied as the pentahydrate, serves as a reducing agent, complexing agent, and antidote across analytical chemistry, hydrometallurgy, and clinical medicine [1]. Its defining chemical features include high water solubility, alkaline stability, and decomposition in acidic media to release sulfur and sulfur dioxide [2]. These properties underpin its utility in iodometric titrations, gold leaching, cyanide detoxification via rhodanese-mediated thiocyanate formation, and the prevention of cisplatin-induced ototoxicity [3][4]. Unlike some structural analogs or alternative reagents, sodium thiosulfate’s established safety profile and regulatory approvals in multiple jurisdictions make it a strategic procurement choice for regulated environments.

Why Sodium Thiosulfate (CAS 7772-98-7) Cannot Be Interchanged with Structural Analogs or Alternative Reagents


Sodium thiosulfate exhibits distinct functional and safety profiles that preclude simple substitution with other sulfur-containing or reducing agents. Its specific mechanism as a sulfur donor for rhodanese-mediated cyanide detoxification differs fundamentally from the direct binding mechanism of hydroxocobalamin, and its methemoglobin-independent safety profile contrasts sharply with the toxicity risks of nitrites [1][2]. In hydrometallurgy, thiosulfate offers a less toxic alternative to cyanide but requires distinct process control parameters; gold recovery efficiencies vary markedly based on oxidant systems and ore mineralogy, making direct reagent swap economically unviable without process revalidation [3]. Furthermore, sodium thiosulfate formulations approved for cisplatin otoprotection (e.g., Pedmark) are not substitutable or interchangeable with generic sodium thiosulfate preparations due to differences in purity, formulation, and dosing schedules validated in pivotal trials [4]. The quantitative evidence below delineates exactly where sodium thiosulfate demonstrates verifiable differentiation relative to its closest comparators.

Sodium Thiosulfate (CAS 7772-98-7) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Cisplatin-Induced Ototoxicity: Sodium Thiosulfate Reduces Hearing Loss Incidence by 48% Relative Risk Reduction

Sodium thiosulfate, administered intravenously 6 hours after each cisplatin dose, significantly reduces the incidence of cisplatin-induced hearing loss in pediatric patients with localized solid tumors. In the pivotal SIOPEL 6 randomized controlled trial (n=114), hearing loss occurred in 39% of children receiving sodium thiosulfate plus cisplatin compared to 68% of children receiving cisplatin alone, corresponding to a relative risk reduction of 48% (RR 0.52, 95% CI 0.33-0.81, p=0.002) [1]. A second confirmatory trial, COG ACCL0431, demonstrated a 24% relative risk reduction (44% vs. 58% incidence, RR 0.75) [2]. No alternative pharmacological intervention is currently approved for this indication.

otoprotection cisplatin chemotherapy pediatric oncology

Cyanide Antidote Efficacy: Head-to-Head Mortality Comparison with Hydroxocobalamin in Swine Model

In a randomized, controlled swine model of severe cyanide-induced hypotension, sodium thiosulfate alone (413 mg/kg) failed to prevent mortality, with 12 of 12 animals (100%) dying within the 60-minute observation period [1]. In contrast, hydroxocobalamin alone (150 mg/kg) demonstrated 92% survival (1 of 12 died), and the combination of hydroxocobalamin plus sodium thiosulfate achieved 83% survival (2 of 12 died) [1]. This study establishes that sodium thiosulfate, when used as monotherapy, is inferior to hydroxocobalamin for acute cyanide toxicity reversal.

cyanide poisoning antidote toxicology

Calciphylaxis Symptom Improvement: Sodium Thiosulfate Reduces Pain in 71% of Patients

In a retrospective analysis of 14 patients with calciphylaxis treated with intravenous sodium thiosulfate, 71% (10 of 14 patients) experienced a decrease in pain severity, and 70% demonstrated improvement in skin lesion healing [1]. A broader systematic review of 358 calciphylaxis patients reported that 70.1% achieved improved healing or pain relief following sodium thiosulfate administration [2]. No alternative pharmacological agent has demonstrated comparable symptomatic benefit in this rare, life-threatening condition with limited treatment options.

calciphylaxis pain management nephrology

Gold Recovery Efficiency: Sodium Thiosulfate Achieves 77% Au Recovery Compared to Cyanide Leaching

In a comparative study evaluating gold recovery from galvanic sludge, sodium thiosulfate leaching achieved 77% gold recovery, closely approaching the 80-85% recovery typically obtained with sodium cyanide under optimized conditions [1]. However, thiosulfate leaching performance is highly dependent on oxidant selection; baseline leaching with pure oxygen is kinetically hindered, but addition of thiourea and ferric EDTA enables >90% gold dissolution from ores in neutral pH conditions (pH 6-7) [2]. While cyanide remains the industry standard for extraction efficiency, thiosulfate offers comparable recovery rates with reduced environmental and safety regulatory burden.

gold hydrometallurgy alternative lixiviants precious metal recovery

Onset of Antidotal Action: Sodium Thiosulfate Exhibits Slower Kinetics Than Hydroxocobalamin

Sodium thiosulfate's antidotal action against cyanide is mediated by the mitochondrial enzyme rhodanese, a process that is rate-limited by sulfur donor availability and cellular penetration. Pharmacokinetic studies indicate a plasma half-life of 0.65-3 hours following IV administration, with onset of clinically meaningful detoxification requiring approximately 20-30 minutes [1][2]. In contrast, hydroxocobalamin directly binds cyanide with near-immediate onset. Expert consensus reviews consistently note that the onset of action of sodium thiosulfate may be too slow for it to serve as the sole cyanide antidote in emergency scenarios [3].

cyanide antidote pharmacokinetics emergency medicine

Cyanide Antidote Synergy: Sodium Thiosulfate + Sodium Nitrite Combination Exhibits Superior Efficacy to Either Agent Alone

The combination of sodium thiosulfate and sodium nitrite has been the U.S. standard of care for cyanide poisoning since the 1930s, with preclinical data demonstrating substantially greater efficacy than either component administered individually [1]. In mouse LD50 studies, the sodium nitrite-sodium thiosulfate combination increased the protective index beyond the additive effects of either agent alone [2]. Sodium nitrite generates methemoglobin, which sequesters cyanide, while sodium thiosulfate provides the sulfur donor for rhodanese-mediated detoxification to thiocyanate, creating complementary and synergistic mechanisms.

cyanide antidote combination therapy methemoglobin

Optimal Sodium Thiosulfate (CAS 7772-98-7) Procurement-Linked Application Scenarios


Pediatric Oncology: Prevention of Cisplatin-Induced Irreversible Hearing Loss

Sodium thiosulfate (as FDA-approved Pedmark formulation) is indicated for reducing the risk of cisplatin-associated ototoxicity in pediatric patients aged 1 month and older with localized, non-metastatic solid tumors [1]. Administration protocol requires IV infusion over 15 minutes, initiated exactly 6 hours after completion of each cisplatin dose, with at least 10 hours before the next cisplatin infusion [1]. This is the only pharmacological intervention with proven efficacy in this setting, achieving a 48% relative risk reduction in hearing loss incidence [2]. Procurement of non-approved generic sodium thiosulfate for this indication is contraindicated due to formulation-specific dosing and lack of interchangeability.

Emergency Medicine and Poison Control: Cyanide Antidote Combination Therapy

Sodium thiosulfate is a component of the Cyanide Antidote Kit (along with amyl nitrite and sodium nitrite) for severe cyanide poisoning. As monotherapy, sodium thiosulfate is ineffective and associated with 100% mortality in preclinical models [1]; therefore, it must be procured and stocked as part of a combination therapy protocol. The onset of action (20-30 minutes) is slower than direct-binding antidotes such as hydroxocobalamin, limiting its utility in acute emergency scenarios where rapid reversal is critical [2]. Procurement decisions should prioritize combination kit availability rather than standalone sodium thiosulfate for cyanide antidote stockpiles.

Nephrology and Dermatology: Symptomatic Management of Calciphylaxis

Sodium thiosulfate is utilized off-label for the treatment of calciphylaxis (calcific uremic arteriolopathy), a rare and life-threatening condition primarily affecting end-stage renal disease patients. Clinical evidence demonstrates pain reduction in 71% of treated patients and skin lesion improvement in 70% [1]. No alternative pharmacological agents have established comparable efficacy for symptom palliation in this disease. Procurement is typically for hospital formularies in tertiary care centers with nephrology and wound care services. Treatment protocols generally involve intravenous administration over several weeks, with dosing titrated to clinical response.

Hydrometallurgy: Environmentally Preferred Gold Lixiviant for Cyanide-Restricted Jurisdictions

Sodium thiosulfate serves as an alternative gold leaching agent in mining operations where cyanide use is restricted due to environmental regulations or permitting constraints. While baseline thiosulfate leaching with pure oxygen is kinetically limited, optimized systems incorporating thiourea and ferric EDTA as oxidants achieve gold recoveries exceeding 90% at neutral pH [1]. In comparative studies, sodium thiosulfate achieved 77% gold recovery from galvanic sludge, comparable to cyanide performance [2]. Procurement is driven by regulatory compliance requirements rather than superior extraction efficiency; process economics must account for higher reagent consumption and the need for specialized oxidant systems compared to conventional cyanidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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